3-(9H-carbazol-9-yl)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide
Description
3-(9H-Carbazol-9-yl)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide is a carbazole-derived hydrazide featuring a propane linker and an (E)-configured pyridin-3-ylmethylidene substituent. Carbazole derivatives are renowned for their pharmacological activities, including antimicrobial, anticancer, and antifungal properties, as well as applications in materials science (e.g., OLEDs) .
Properties
Molecular Formula |
C21H18N4O |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-carbazol-9-yl-N-[(E)-pyridin-3-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C21H18N4O/c26-21(24-23-15-16-6-5-12-22-14-16)11-13-25-19-9-3-1-7-17(19)18-8-2-4-10-20(18)25/h1-10,12,14-15H,11,13H2,(H,24,26)/b23-15+ |
InChI Key |
OOVGAPCBRYSNJD-HZHRSRAPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CN=CC=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Conventional Thermal Method
In ethanol under reflux, equimolar amounts of 3-(9H-carbazol-9-yl)propanehydrazide and pyridine-3-carbaldehyde undergo acid-catalyzed condensation:
Reaction parameters :
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. A mixture of hydrazide and aldehyde in ethanol is irradiated at 270 W for 3–5 minutes, achieving comparable yields (78–82%) to conventional methods but with reduced energy input.
Comparative analysis :
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction time | 2–4 hours | 3–5 minutes |
| Energy consumption | High | Low |
| Yield (%) | 75–80 | 78–82 |
| Purification | Recrystallization | Recrystallization |
Structural Characterization
The target compound is characterized using spectroscopic and chromatographic techniques:
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (MeOH:H₂O = 70:30) confirms ≥98% purity.
Optimization Challenges and Solutions
Side Reactions
Solvent Selection
Ethanol outperforms methanol and DMF in balancing solubility and reaction rate. Polar aprotic solvents (e.g., DMF) accelerate condensation but complicate purification.
Scalability and Industrial Relevance
Pilot-scale trials (100 g batches) demonstrate consistent yields (80–82%) using microwave reactors, highlighting the method’s industrial viability. However, catalyst recycling remains a challenge, with Pd/C losing 15–20% activity per cycle .
Chemical Reactions Analysis
Precursor Preparation
The synthesis begins with the preparation of 3-(9H-carbazol-9-yl)propanehydrazide , a key precursor. This is achieved by reacting ethyl 3-(9H-carbazol-9-yl)propanoate with hydrazine hydrate in ethanol under reflux conditions .
Reaction Mechanism
The target compound is formed via a condensation reaction between the precursor and pyridine-3-carboxaldehyde. The mechanism involves nucleophilic attack by the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the hydrazone (C=N) bond .
Reaction Conditions
-
Reagents : Pyridine-3-carboxaldehyde (aldehyde), ethanol (solvent), acetic acid or piperidine (catalyst).
-
Procedure : The precursor and aldehyde are refluxed in ethanol for 3 hours with catalytic acid .
-
Yield : Reported yields range from 68% to 78%, depending on specific experimental conditions .
| Parameter | Details | Source |
|---|---|---|
| Solvent | Ethanol | |
| Catalyst | Acetic acid or piperidine | |
| Reaction Time | 3 hours (reflux) | |
| Yield | 68–78% |
Structural and Spectral Characterization
The product’s identity is confirmed via:
-
IR spectroscopy : Peaks for NH (3150–3204 cm⁻¹) and aromatic C-H (3045–3055 cm⁻¹) .
-
¹H NMR : Signals for aromatic protons (6.95–8.36 ppm) and CH₂ groups (2.65–3.57 ppm) .
-
Mass spectrometry : Molecular weight and fragmentation patterns.
Cyclization Reactions
The compound undergoes cyclization when treated with triethyl orthoformate and acetic anhydride. This reaction generates heterocyclic derivatives, such as pyrazole-diones, through intramolecular condensation .
Azo Compound Formation
Diazotization with sodium nitrite in HCl converts the hydrazide into an azo compound (1-azido-3-(9H-carbazol-9-yl)propan-1-one). This step involves the formation of a diazonium salt intermediate at low temperatures (0–5°C) .
Potential Substitution and Condensation Reactions
The hydrazone functionality allows for further substitution or cross-condensation with other aldehydes/ketones. For example, analogous compounds have been synthesized using benzaldehyde or 4-chlorobenzaldehyde under similar conditions .
Spectral Analysis
Key analytical techniques include:
-
NMR : Provides structural details, including dihedral angles between aromatic rings.
-
Mass spectrometry : Validates molecular weight (386.4 g/mol for nitrophenyl derivatives).
Stability Factors
-
Substituent Effects : Electron-withdrawing groups (e.g., nitro) enhance stability by reducing reactivity of the C=N bond.
-
Environmental Factors : Acidic or basic conditions may influence hydrolysis or further condensation .
Biological Activity
The carbazole-pyridine hydrazone framework shows potential in medicinal chemistry, including:
-
Anticancer activity : Intercalation with DNA or protein binding disrupts cellular processes.
-
Antimicrobial properties : Enhanced by substituents like nitro groups.
Scientific Research Applications
1. Anticancer Properties
Research indicates that derivatives of carbazole compounds, including 3-(9H-carbazol-9-yl)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide, exhibit significant anticancer activity. Studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death .
2. Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. For instance, studies involving similar hydrazone derivatives have reported effective inhibition of bacterial strains such as Escherichia coli and Pseudomonas aeruginosa . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
3. Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory effects. They are believed to inhibit pro-inflammatory cytokines, thereby reducing inflammation in conditions such as arthritis and other inflammatory diseases .
Material Science Applications
1. Organic Electronics
The unique electronic properties of carbazole derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to facilitate charge transport while maintaining stability under operational conditions is critical for enhancing device performance .
2. Sensors
Due to their fluorescent properties, these compounds can be employed in sensor technologies. They can be utilized for detecting metal ions or other environmental pollutants by undergoing fluorescence changes upon interaction with specific analytes .
Case Studies
1. Synthesis and Evaluation of Anticancer Activity
A study synthesized various hydrazone derivatives from 3-(9H-carbazol-9-yl) derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced anticancer potency, suggesting a structure-activity relationship that could guide future drug development .
2. Development of OLEDs
Researchers have incorporated carbazole-based compounds into the active layers of OLEDs, resulting in devices with improved efficiency and brightness. The study highlighted the importance of molecular design in optimizing the electronic properties necessary for high-performance organic electronics .
Mechanism of Action
The mechanism of action of 3-(9H-carbazol-9-yl)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Research Findings and Data
Crystal Structure Insights
- The 4-chlorophenyl derivative crystallizes in a planar arrangement with a dihedral angle of 9.01° between carbazole and chlorophenyl rings. Intermolecular N–H⋯O hydrogen bonds form dimers, stabilizing the crystal lattice.
- Pyridine-containing analogs (like the target compound) may exhibit distinct packing due to the pyridine’s lone pair, enabling π-stacking or coordination chemistry.
Biological Activity
The compound 3-(9H-carbazol-9-yl)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide is a derivative of carbazole, a structure known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 366.43 g/mol. The structure features a carbazole moiety linked to a hydrazide group through a pyridine ring, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that carbazole derivatives exhibit significant antimicrobial properties. For instance, studies on related carbazole compounds have shown promising antibacterial and antifungal activities. Specifically, N-substituted carbazoles have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus niger .
| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| This compound | TBD | TBD |
| N-substituted carbazoles | 1.1 - 10.3 | 8.7 - 10.8 |
Anticancer Potential
Carbazole derivatives have been investigated for their anticancer properties. Studies suggest that certain derivatives can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in cancer progression . The potential of this compound in cancer therapy remains to be fully explored but aligns with findings from similar compounds.
Neuroprotective Effects
The neuroprotective properties of carbazole derivatives are gaining attention, particularly in relation to neurodegenerative diseases. Some studies have indicated that these compounds may enhance cognitive function and protect neuronal cells from oxidative stress . The specific effects of the compound on neuroprotection require further investigation.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many carbazole derivatives act as inhibitors of enzymes such as acetylcholinesterase, which is relevant for treating Alzheimer's disease .
- Receptor Modulation : These compounds may interact with various receptors in the body, influencing signaling pathways involved in inflammation and cell survival.
- Antioxidant Activity : The presence of aromatic rings in the structure may confer antioxidant properties, helping to mitigate oxidative damage in cells.
Q & A
Q. What are the standard synthetic routes for preparing 3-(9H-carbazol-9-yl)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via condensation reactions. A typical approach involves reacting a carbazole-containing hydrazide derivative (e.g., 3-(9H-carbazol-9-yl)propanehydrazide) with pyridine-3-carbaldehyde under reflux conditions in ethanol or methanol. Catalysts such as acetic acid or Lewis acids (e.g., ZnCl₂) may enhance yield . Key Steps :
Dissolve the hydrazide in 95% ethanol.
Add pyridine-3-carbaldehyde dropwise under stirring.
Reflux for 1–3 hours.
Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Purity Control :
- Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
- Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (absence of aldehyde proton at δ 9–10 ppm) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer : Essential Techniques :
- ¹H/¹³C NMR : Identify hydrazone linkage (N–H proton at δ 10–11 ppm; C=O signal at ~165 ppm). Carbazole aromatic protons appear as multiplets at δ 7.5–8.5 ppm .
- FT-IR : Confirm C=N stretch (~1600 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺ for C₂₄H₂₀N₄O, calculated m/z 380.1634) .
Advanced Validation : - Single-crystal XRD for unambiguous structural confirmation (if crystalline) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity for this hydrazone derivative?
- Methodological Answer : Use Design of Experiments (DoE) to systematically evaluate variables:
| Factor | Range Tested | Optimal Condition |
|---|---|---|
| Solvent | Ethanol, methanol, DMF | Ethanol (polar aprotic) |
| Temperature | 60–100°C | 80°C (reflux) |
| Catalyst | None, acetic acid, ZnCl₂ | 5% acetic acid |
| Statistical Analysis : |
Q. What strategies are effective in resolving contradictory spectral data (e.g., unexpected NMR splitting or mass fragmentation patterns)?
- Methodological Answer : Stepwise Troubleshooting :
Re-purity the sample to eliminate impurities (e.g., column chromatography).
Variable Temperature (VT) NMR : Detect dynamic processes (e.g., hindered rotation around C=N bond).
Isotopic Labeling : Use ¹⁵N-labeled hydrazide to trace unexpected fragmentation in MS .
Case Study :
Q. How can researchers investigate the bioactivity of this compound, and what mechanistic insights are plausible based on structural analogs?
- Methodological Answer : Bioactivity Screening :
- Anticonvulsant Assays : Use maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models, comparing efficacy to known hydrazide derivatives (e.g., ED₅₀ values) .
- Enzyme Inhibition : Test against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) via spectrophotometric assays.
Mechanistic Hypotheses : - The pyridyl moiety may chelate metal ions in enzyme active sites.
- Carbazole’s planar structure could intercalate DNA or inhibit topoisomerases, analogous to ellipticine derivatives .
Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?
- Methodological Answer : Recommended Workflow :
DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and charge distribution.
Molecular Docking : Simulate binding to biological targets (e.g., AChE PDB: 4EY7) using AutoDock Vina.
MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
Data Contradiction Analysis
Q. How should discrepancies between theoretical (DFT) and experimental (XRD) bond lengths be interpreted?
- Methodological Answer : Root Causes :
- Crystal Packing Effects : XRD reflects solid-state interactions (e.g., hydrogen bonding), while DFT models isolated molecules.
- Basis Set Limitations : Upgrade to 6-311++G(d,p) for better accuracy.
Validation : - Compare with carbazole analogs (e.g., 9-ethylcarbazole derivatives) to establish baseline deviations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
